2-(3-methylpyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
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Overview
Description
2-(3-methylpyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide is an organic compound that features a pyrazole ring substituted with a methyl group and an acetamide moiety linked to a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylpyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Introduction of the methyl group: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the acetamide moiety: This involves reacting the methylated pyrazole with chloroacetyl chloride in the presence of a base to form the acetamide intermediate.
Attachment of the trifluoromethyl-substituted phenyl group: The final step involves reacting the acetamide intermediate with 3-(trifluoromethyl)benzylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylpyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the phenyl group.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted derivatives at the acetamide moiety.
Scientific Research Applications
2-(3-methylpyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-methylpyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylpyrazol-1-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
2-(3-methylpyrazol-1-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
Uniqueness
The presence of the trifluoromethyl group in 2-(3-methylpyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-10-5-6-20(19-10)9-13(21)18-8-11-3-2-4-12(7-11)14(15,16)17/h2-7H,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFYORLRDBTOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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